molecular formula C26H37N5O3 B2427950 9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844829-53-4

9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2427950
M. Wt: 467.614
InChI Key: PGDPNHCTDOPHRS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimido[2,1-f]purine-2,4-dione . It has a molecular formula of C22H29N5O3 and an average mass of 411.497 Da . It’s a complex organic compound with potential applications in various fields, including medicinal chemistry .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 613.2±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has a molar refractivity of 115.2±0.5 cm3 and a polar surface area of 71 Å2 .

properties

CAS RN

844829-53-4

Product Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C26H37N5O3

Molecular Weight

467.614

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H37N5O3/c1-5-7-8-9-10-11-16-29-24(32)22-23(28(4)26(29)33)27-25-30(17-19(3)18-31(22)25)20-12-14-21(15-13-20)34-6-2/h12-15,19H,5-11,16-18H2,1-4H3

InChI Key

PGDPNHCTDOPHRS-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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